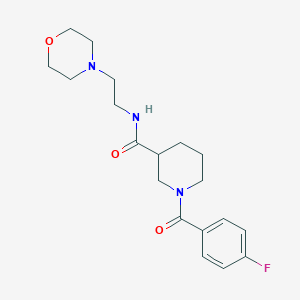
4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide, also known as BRL-52537, is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound belongs to the class of piperidine carboxamides and has been investigated for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide is not fully understood. However, it has been reported that the compound acts as a selective dopamine D3 receptor antagonist. This activity may contribute to the compound's potential use in the treatment of various diseases, including neurodegenerative diseases and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to reduce pain and inflammation. It has also been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide in lab experiments is that it has been well-studied and has a well-established synthesis method. In addition, the compound has been shown to have various pharmacological properties, making it a useful tool for investigating the mechanisms of various diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its potential use in certain research areas.
Direcciones Futuras
There are several future directions for the study of 4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide. One area of research could focus on further investigating the compound's potential use as a selective dopamine D3 receptor antagonist. In addition, the compound's potential use in the treatment of addiction and neurodegenerative diseases could be further explored. Another area of research could focus on developing more potent analogs of this compound with improved pharmacological properties. Finally, the compound's potential use in combination with other drugs for the treatment of various diseases could also be investigated.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential pharmacological properties. The compound has been investigated for its potential use in the treatment of various diseases, including neurodegenerative diseases and addiction. The compound's mechanism of action is not fully understood, but it has been shown to act as a selective dopamine D3 receptor antagonist. This compound has various biochemical and physiological effects, making it a useful tool for investigating the mechanisms of various diseases. While the compound has advantages for lab experiments, its limitations should also be considered. Finally, there are several future directions for the study of this compound, which could lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide involves the reaction of 4-methoxybenzoyl chloride with piperidine-1-carboxamide in the presence of a base. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been well-established in the literature and has been used to produce this compound for various research purposes.
Aplicaciones Científicas De Investigación
4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been investigated for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been investigated for its potential use as a selective dopamine D3 receptor antagonist.
Propiedades
IUPAC Name |
4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-9-7-17(8-10-18)21-20(24)22-13-11-16(12-14-22)19(23)15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJTEUWKPMJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7546348.png)
![2-(2-Methylindol-1-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7546354.png)

![N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide](/img/structure/B7546364.png)
![[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7546365.png)
![(2-methylcyclopropyl)-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7546381.png)
![2-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7546386.png)

![2-[methyl-[(4-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546393.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropylcarbamoyl)propanamide](/img/structure/B7546394.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546400.png)
![(6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7546403.png)
![2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546413.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B7546431.png)